helix-loop-helix protein m-beta
Description
Properties
CAS No. |
147445-79-2 |
|---|---|
Molecular Formula |
C10H7F3O3 |
Synonyms |
helix-loop-helix protein m-beta |
Origin of Product |
United States |
Molecular Architecture and Genomic Organization of Helix Loop Helix Protein M Beta
Gene Structure and Genomic Locus
The genes encoding bHLH proteins are dispersed throughout the genome and exhibit a range of organizational complexities. Their expression is often tightly regulated at the transcriptional level, contributing to their tissue-specific and developmental stage-specific functions. nih.govnih.gov For instance, the human gene for Transcription Factor 4 (TCF4), a classic bHLH protein, is located on chromosome 18. nih.gov
Exonic and Intronic Organization
The genomic structure of bHLH genes is characterized by the presence of exons, which contain the protein-coding sequences, and introns, the non-coding intervening sequences. tiktok.com The specific arrangement of these elements is critical for the generation of different protein variants through alternative splicing. The exons that encode the highly conserved bHLH domain are often separated by introns, which can be quite large. This separation allows for the modular nature of the protein, where different functional domains can be encoded by distinct exons. The human TCF4 gene, for example, has a complex structure with multiple 5' exons that can be alternatively spliced to produce a variety of protein isoforms. nih.gov
Transcriptional Variants and Isoforms
A hallmark of many bHLH genes is the production of multiple transcriptional variants and protein isoforms. nih.govmdpi.com This is often achieved through the use of alternative promoters, alternative splicing of exons, and different polyadenylation signals. These mechanisms give rise to a diverse set of protein products from a single gene, each potentially having unique functional properties.
For example, the E2A gene gives rise to two distinct proteins, E12 and E47, through alternative splicing. These proteins differ in their bHLH domain and exhibit different DNA-binding and dimerization specificities. nih.gov Similarly, the TCF4 gene produces numerous isoforms with different N-termini due to the usage of alternative 5' exons. These isoforms can have distinct transcriptional activation capabilities and subcellular localizations. nih.gov The generation of such diversity is a key mechanism for regulating the activity of bHLH proteins in different cellular contexts.
Protein Domain Organization
The bHLH proteins are defined by their characteristic bHLH domain, which is approximately 60 amino acids in length and mediates both DNA binding and dimerization. nih.govnih.gov This domain is composed of two distinct regions: a basic region and a helix-loop-helix region. nih.gov
Helix-Loop-Helix Domain Structure and Variability
The helix-loop-helix (HLH) region consists of two alpha-helices separated by a flexible loop of variable length. nih.govnih.govyoutube.com This structure promotes the formation of homodimers (dimers of the same bHLH protein) or heterodimers (dimers of two different bHLH proteins). wikipedia.orgyoutube.com Dimerization is essential for the function of bHLH proteins, as it brings together the basic regions of the two monomers to form a functional DNA-binding interface. nih.gov The length and sequence of the loop region can vary significantly between different bHLH proteins, which can influence the flexibility of the dimer and its DNA-binding properties. nih.gov The alpha-helices themselves contain hydrophobic residues that are crucial for the stability of the dimer interface. nih.gov
The structure of the HLH domain is a classic example of a four-helix bundle, where the two helices from each monomer pack against each other. nih.gov This dimerization is a key regulatory point, as the formation of different heterodimeric complexes can modulate the DNA-binding specificity and transcriptional activity of the resulting complex. wikipedia.org
Identification and Functional Significance of Accessory Domains
In addition to the bHLH domain, many bHLH proteins contain other functional domains that contribute to their regulatory activity. These accessory domains can mediate interactions with other proteins, influence subcellular localization, or provide additional transcriptional activation or repression functions.
Table 1: Common Accessory Domains in bHLH Proteins
| Domain | Description | Function |
| PAS (Per-Arnt-Sim) Domain | A conserved domain of approximately 260-310 amino acids. nih.gov | Mediates dimerization with other PAS proteins, can bind small molecule ligands, and interacts with other non-PAS proteins. nih.gov It is involved in sensing environmental signals such as hypoxia. nih.gov |
| Leucine (B10760876) Zipper (bHLH-Zip) | A coiled-coil domain characterized by a repeating pattern of leucine residues. nih.gov | Stabilizes dimerization and can influence DNA-binding specificity. nih.govnih.gov |
| Orange Domain | A 30-residue sequence found C-terminal to the bHLH region in some bHLH proteins. nih.gov | The precise function is still under investigation, but it is thought to contribute to the functional specificity of the proteins that contain it. nih.gov |
| WRPW Domain | A short tetrapeptide motif (Trp-Arg-Pro-Trp). nih.gov | Found in Hairy and Enhancer of split (HES) proteins, it mediates interaction with the co-repressor Groucho, leading to transcriptional repression. nih.gov |
| Inhibitor of DNA binding (Id) Domain | This refers to a class of HLH proteins that lack a basic domain. nih.govnih.gov | These proteins act as dominant-negative regulators by forming heterodimers with bHLH proteins, preventing them from binding to DNA. nih.govebi.ac.uk |
The presence and combination of these accessory domains greatly expand the functional repertoire of the bHLH protein family, allowing them to participate in a wide array of biological processes.
Evolutionary Conservation and Phylogenetic Analysis of Helix-Loop-Helix Protein m-beta (NeuroD1/BETA2)
The NeuroD1 protein and its corresponding gene show a high degree of evolutionary conservation, particularly among vertebrate species, underscoring its fundamental role in development. nih.gov This conservation is evident at the level of amino acid sequence, protein domain structure, and biological function. Phylogenetic analyses place NeuroD1 within Group B of the bHLH superfamily, a group that includes proteins found in animals, plants, and yeast, suggesting deep evolutionary roots. frontiersin.org
The most conserved region of NeuroD1 is the bHLH domain itself, which is a hallmark of the entire superfamily. However, NeuroD1 also contains other evolutionarily conserved domains outside of the bHLH motif. One such region is a 41-amino acid sequence named the Evolutionarily Conserved Domain (ECD). nih.gov Within this ECD lies a 19-amino acid "ultra-conserved element" (UCE), which is present in all members of the NeuroD protein family but absent in other related bHLH proteins like ASCL1. nih.govnih.gov This UCE has been shown to be a key determinant of NeuroD1's specific functions, such as promoting enteroendocrine cell fate over goblet cell fate in the zebrafish intestine by repressing the expression of another factor, gfi1aa. nih.govnih.gov
Ortholog and Paralog Identification of this compound (NeuroD1/BETA2) Across Species
Homologous genes are related by descent from a common ancestor and can be classified as either orthologs or paralogs. nih.gov Orthologs are genes in different species that evolved from a common ancestral gene through a speciation event, and they typically retain the same function. nih.gov Paralogs are genes within the same organism that arose from a gene duplication event and often evolve new, though sometimes related, functions. nih.gov
The NEUROD1 gene has clear orthologs in a wide range of vertebrate species, reflecting its conserved and critical roles. For instance, the human NEUROD1 gene has well-established orthologs in the mouse (Neurod1), zebrafish (neurod1), and the frog Xenopus laevis (NeuroD1). wikipedia.orgnih.govzfin.org
Within the genome, NeuroD1 is part of the NeuroD family of bHLH transcription factors. The members of this family are paralogs of each other, having arisen through gene duplication events during vertebrate evolution. wikipedia.org The primary paralogs of NeuroD1 are NeuroD2, NeuroD4, and NeuroD6. wikipedia.org While these proteins share the bHLH domain and have overlapping functions in nervous system development, they also exhibit distinct expression patterns and specific roles.
Table 1: Orthologs and Paralogs of this compound (NeuroD1/BETA2)
| Relationship | Gene/Protein | Species | Genomic Location | Key Reference |
|---|---|---|---|---|
| Target Protein | NEUROD1 | Homo sapiens (Human) | Chr 2q31.3 | wikipedia.orgmedchemexpress.com |
| Ortholog | Neurod1 | Mus musculus (Mouse) | Chr 2 | wikipedia.org |
| Ortholog | neurod1 | Danio rerio (Zebrafish) | Chr 9 | zfin.org |
| Ortholog | NeuroD1 | Xenopus laevis (African Clawed Frog) | - | nih.gov |
| Paralog | NEUROD2 | Homo sapiens (Human) | Chr 17q21.31 | wikipedia.orggenecards.org |
| Paralog | NEUROD4 | Homo sapiens (Human) | Chr 1q22 | wikipedia.org |
| Paralog | NEUROD6 | Homo sapiens (Human) | Chr 15q25.2 | wikipedia.org |
Evolutionary Trajectories of this compound (NeuroD1/BETA2) in Different Organisms
The evolutionary trajectory of NeuroD1 is linked to the increasing complexity of developmental programs in multicellular organisms, particularly within the vertebrate lineage. The ancestral bHLH genes duplicated and diversified, giving rise to distinct families with specialized functions. frontiersin.org The NeuroD family, including NeuroD1, emerged as key regulators of neurogenesis and endocrine cell development. frontiersin.orgmaayanlab.cloud
The functional role of NeuroD1 in promoting neuronal and pancreatic beta-cell differentiation is a deeply conserved trait observed across vertebrates from fish to mammals. frontiersin.orgnih.gov In mice, the deletion of Neurod1 leads to severe defects in the development of the pancreas and parts of the nervous system, resulting in neonatal death from diabetes. nih.govcellsignal.com Similarly, mutations in human NEUROD1 are linked to specific forms of diabetes, highlighting its conserved role in glucose homeostasis. wikipedia.orgmaayanlab.cloud In the frog Xenopus, NeuroD1 is a potent factor that can induce the conversion of embryonic ectoderm into neurons, a function that established its identity as a key neurogenic factor. nih.gov
Despite this strong functional conservation, the evolutionary trajectory of NeuroD1 also includes instances of sub-functionalization and species-specific adaptations. For example, while NeuroD1 is a primary determinant of pancreatic endocrine cell fate in mammals, its role is shared or partially substituted by other bHLH factors like Ascl1b in zebrafish. nih.gov Furthermore, research in zebrafish has revealed a specific role for the ultra-conserved UCE domain of Neurod1 in actively repressing an alternative cell fate (goblet cell) while promoting another (enteroendocrine cell), demonstrating how conserved domains can be employed to fine-tune developmental decisions in different organisms. nih.gov This indicates that while the core function of NeuroD1 is maintained, its integration into the specific gene regulatory networks of different species has allowed for evolutionary adaptations in developmental processes.
Biochemical and Molecular Mechanisms of Helix Loop Helix Protein M Beta Function
DNA-Binding Specificity and Interactions of Basic Helix-Loop-Helix Proteins
The ability of bHLH proteins to regulate gene expression is fundamentally dependent on their capacity to recognize and bind to specific DNA sequences. This interaction is primarily mediated by the basic region of the bHLH domain.
E-Box Recognition and Variants
The canonical DNA binding site for most bHLH transcription factors is a consensus sequence known as the E-box, with the core sequence CANNTG. ebi.ac.ukwikipedia.org The two basic domains brought together by dimerization insert into the major groove of the DNA to make specific contacts with the bases of the E-box. nih.gov The bHLH proteins can be classified based on their E-box binding preferences. For instance, Class I bHLH proteins, or E-proteins, are ubiquitously expressed and bind to E-box sites as either homodimers or heterodimers. nih.gov In contrast, Class II proteins, which have tissue-restricted expression patterns, typically bind to DNA as heterodimers with E-proteins. nih.gov
Different subfamilies of bHLH proteins exhibit preferences for variations within the E-box sequence. For example, Myc-type bHLH proteins, which include the oncoprotein c-Myc, preferentially bind to the E-box variant CACGTG or CATGTTG when dimerized with their partner Max. nih.govwikigenes.org Another group, the bHLH-PAS proteins, which contain an additional PAS domain, can bind to non-palindromic, asymmetric E-box-like sequences such as ACGTG or GCGTG. nih.gov Some bHLH proteins, like those of the Hairy/Enhancer of split (HES) family, recognize a different type of sequence called the N-box (CACGCG or CACGAG). nih.govnih.gov
| bHLH Protein Class/Family | Recognized DNA Motif | Consensus Sequence | Example Proteins |
|---|---|---|---|
| Class I (E-Proteins) | E-box | CANNTG | E12, E47, HEB, E2-2 |
| Class II | E-box | CANNTG | MyoD, NeuroD1, SCL |
| Class IV (Myc/Max family) | E-box Variant | CACGTG / CATGTTG | c-Myc, Mad, Max |
| Class VI (HES family) | N-box | CACGCG / CACGAG | HES-1 |
| bHLH-PAS | Asymmetric E-box | ACGTG / GCGTG | BMAL1-Clock, HIF-1 |
Non-Canonical DNA Binding Motifs
While the E-box and its variants are the primary targets for bHLH proteins, there is growing evidence that some transcription factors can recognize non-canonical DNA motifs. nih.gov This can occur through various mechanisms, including recognition of different DNA secondary structures or binding to sequences that deviate significantly from the established consensus. For example, some zinc finger transcription factors, another class of DNA-binding proteins, have been shown to bind to G-quadruplex structures, which can form in guanine-rich regions of DNA. nih.gov Although less documented for bHLH proteins, the principle of recognizing structural motifs in addition to primary sequence adds a layer of complexity to transcriptional regulation. The identification of non-canonical binding sites often requires advanced techniques like high-throughput systematic evolution of ligands by exponential enrichment (HT-SELEX), which has successfully identified such motifs for a number of human transcription factors. nih.gov
Dimerization Dynamics and Partner Selection of Basic Helix-Loop-Helix Proteins
The formation of dimers is a prerequisite for the DNA-binding activity of bHLH proteins, as it correctly positions the two basic domains for insertion into the DNA major groove. ebi.ac.uk The HLH domain, characterized by two amphipathic α-helices separated by a flexible loop, mediates these protein-protein interactions. nih.govnih.gov
Homodimerization
Homodimerization occurs when two identical bHLH proteins bind to each other. youtube.com Class I E-proteins, for example, are capable of forming functional homodimers that can bind to E-box sequences and activate transcription. nih.gov Similarly, some tissue-specific bHLH proteins can also form homodimers. The specificity of dimerization is driven by hydrophobic interactions between the α-helices of the two partner proteins. nih.gov The formation of homodimers is a key aspect of their function, allowing for a direct and sometimes simpler mode of transcriptional regulation in various cellular contexts.
Heterodimerization with Other Basic Helix-Loop-Helix Proteins
Heterodimerization, the pairing of two different bHLH proteins, vastly expands the combinatorial complexity and functional diversity of this transcription factor family. nih.gov A classic example is the heterodimerization of tissue-specific Class II bHLH proteins (like MyoD or NeuroD1) with the ubiquitously expressed Class I E-proteins (like E12 or E47). nih.govnih.gov These heterodimers are often the primary functional units in processes like myogenesis and neurogenesis.
The selection of a dimerization partner is a regulated process that can alter the DNA-binding specificity and transcriptional activity of the resulting complex. For instance, heterodimers of Class I and Class II proteins can recognize and bind to both canonical and non-canonical E-box sites. nih.gov Furthermore, some bHLH proteins can heterodimerize with inhibitory HLH (Id) proteins. Id proteins possess an HLH domain but lack a functional basic domain. ebi.ac.uk By forming heterodimers with bHLH proteins, Id proteins create a complex that is incapable of binding DNA, thereby acting as negative regulators of bHLH function. nih.gov
| Dimer Type | Interacting Partners | Functional Consequence |
|---|---|---|
| Homodimer | Identical bHLH Proteins (e.g., E47 + E47) | DNA binding and transcriptional activation. |
| Heterodimer (Activating) | Class I + Class II bHLH (e.g., E47 + MyoD) | High-affinity DNA binding, activation of tissue-specific gene expression. |
| Heterodimer (Activating) | Myc + Max | Binds specific E-boxes to regulate genes involved in cell proliferation. |
| Heterodimer (Inhibitory) | bHLH Protein + Id Protein (e.g., E47 + Id2) | Inhibition of DNA binding by sequestration of the bHLH protein. |
| Heterodimer (Repressive) | Mad + Max | Binds to Myc target sites and represses transcription, antagonizing Myc activity. |
Interaction with Non-Basic Helix-Loop-Helix Protein Partners by Helix-Loop-Helix Protein m-beta
The primary mechanism of non-basic HLH proteins like those in the Id family is their interaction with and sequestration of bHLH transcription factors. nih.gov However, the landscape of their interactions is broader, extending to other proteins that may not fit the classic bHLH mold.
Id proteins have been demonstrated to interact with several non-HLH regulatory proteins. Notable among these are the retinoblastoma protein (pRB) and its related "pocket proteins". nih.gov This interaction can influence cell cycle progression, linking the regulation of differentiation to cell proliferation controls. nih.gov Furthermore, Id proteins can associate with members of the TCF subfamily of ETS-domain transcription factors, inhibiting their DNA binding activity through interactions with the ETS domain itself. nih.gov This demonstrates that the inhibitory reach of non-basic HLH proteins extends beyond the bHLH family.
Another layer of complexity is added by interactions with other transcription factors that can compete for Id protein binding. For instance, studies have shown that the bHLH protein E47 and the non-HLH Pax-5 protein can compete for binding to Id3, indicating that the availability of Id proteins is a critical regulatory node influenced by multiple transcription factor families. nih.gov
Table 1: Examples of Protein Partners for Inhibitory HLH (Id) Proteins
| Interacting Partner | Partner Class | Functional Outcome of Interaction |
| E-proteins (e.g., E12, E47) | Basic Helix-Loop-Helix (bHLH) | Formation of inactive heterodimers, preventing E-protein binding to DNA and inhibiting transcription. nih.govtandfonline.com |
| MyoD | Basic Helix-Loop-Helix (bHLH) | Inhibition of myogenic differentiation by sequestering MyoD. nih.govnih.gov |
| Olig2 | Basic Helix-Loop-Helix (bHLH) | Regulation of oligodendrocyte and motoneuron development by modulating Olig2 activity. nih.govsinobiological.com |
| Pax-5 | Paired box (Pax) | Inhibition of Pax-5 DNA binding, affecting B-cell development. nih.govresearchgate.net |
| Retinoblastoma protein (pRB) | Pocket Protein | Id2 can bind to pRB, influencing cell proliferation. nih.govnih.gov |
| ETS-domain factors (TCF subfamily) | ETS-domain | Inhibition of TCF DNA binding. nih.gov |
Combinatorial Control of Dimerization by this compound
The function of HLH proteins is fundamentally governed by the principles of combinatorial control, where the specific combination of dimerizing partners dictates the ultimate biological outcome. nih.gov For inhibitory HLH proteins, this control determines their effectiveness in repressing the activity of various bHLH factors.
The formation of dimers is a regulated process influenced by several factors:
Relative Protein Abundance: The cellular concentrations of inhibitory HLH proteins versus various bHLH proteins are a key determinant of which dimers will form. High levels of Id proteins, often found in proliferating or undifferentiated cells, favor the formation of non-DNA-binding Id-bHLH heterodimers, thereby suppressing differentiation programs. nih.govbiologists.com
Dimerization Affinity: Different HLH proteins exhibit varying affinities for one another. Id proteins, for example, show a preferential binding to certain classes of bHLH proteins, such as the ubiquitously expressed E-proteins (e.g., E12, E47). tandfonline.commdpi.com This selective pairing allows for a targeted inhibition of specific transcriptional pathways.
Post-Translational Modifications: Phosphorylation and other modifications can alter the dimerization capabilities and stability of HLH proteins, adding another layer of regulatory control. For example, phosphorylation can influence the ability of the bHLH factor Pho4 to interact with its partners, thereby controlling its activity. researchgate.net
This combinatorial interplay ensures that a limited number of HLH proteins can generate a vast diversity of regulatory complexes, each with a specific function in controlling gene expression during development. mdpi.comnih.gov For instance, the bHLH factor Twist can act as either an activator or a repressor depending on its dimerization partner; it forms homodimers to activate certain genes, while its heterodimerization with the E-protein Daughterless leads to repression of other targets. biologists.com Inhibitory HLH proteins act as a crucial component in this system by titrating away bHLH factors, effectively shifting the equilibrium of dimer formation and altering the transcriptional landscape. mdpi.com
Transcriptional Regulation by this compound
Inhibitory HLH proteins are potent regulators of transcription, primarily acting through dominant-negative mechanisms. By lacking a DNA-binding domain, their heterodimerization with bHLH proteins results in complexes that cannot engage with E-box sequences in the promoters and enhancers of target genes. nih.gov
Mechanisms of Transcriptional Repression by this compound
The primary and most well-documented function of inhibitory HLH proteins is transcriptional repression. This is achieved through several mechanisms:
Sequestration (Passive Repression): This is the canonical mechanism where the inhibitory HLH protein dimerizes with a bHLH activator (e.g., MyoD, NeuroD, or an E-protein). nih.govnih.gov The resulting heterodimer is incapable of binding to DNA, thus preventing the bHLH activator from driving the expression of its target genes. nih.gov This is considered a "passive" form of repression because the inhibitor itself does not bind to the DNA to exert its effect. nih.gov
Competition for Partners: By binding to ubiquitously expressed E-proteins, inhibitory HLH proteins reduce the pool of E-proteins available to form functional, DNA-binding heterodimers with tissue-specific bHLH activators. mdpi.com Since many tissue-specific bHLH factors require an E-protein partner to bind DNA effectively, this competition is a potent method of repression. atspace.org
Indirect Repression via Partner Modulation: The bHLH factor Olig2 can function as both an activator and a repressor depending on its context and interacting partners. nih.gov The presence of inhibitory HLH proteins can modulate Olig2's function by altering its dimerization potential, thereby indirectly contributing to the repression of genes that Olig2 might otherwise activate.
Role of this compound in Chromatin Remodeling and Epigenetic Modification
The ultimate control of gene expression is deeply intertwined with the physical state of chromatin. Inhibitory HLH proteins play a significant, albeit indirect, role in shaping the epigenetic landscape. They act as high-level regulators that prevent their bHLH partners from initiating cascades of chromatin modification.
Preventing Activator-Induced Chromatin Remodeling: Many bHLH activators are pioneer factors, capable of binding to their target sites even in condensed chromatin and initiating changes. The myogenic factor MyoD, for example, can recruit the SWI/SNF chromatin remodeling complex and HATs like p300/CBP to open chromatin at muscle-specific gene loci. nih.gov By sequestering MyoD, inhibitory HLH proteins prevent these initial epigenetic modifications, keeping the target genes in a silent, inaccessible state.
Modulating Repressor-Induced Chromatin Changes: Conversely, bHLH repressors establish silent chromatin states. The bHLH factor OLIG2 has been shown to recruit the histone methyltransferase SETDB1, which deposits the repressive H3K9me3 mark on target genes like Sox11 during oligodendrocyte differentiation. repec.org The dynamic interplay between OLIG2 and inhibitory HLH proteins could therefore influence the deposition of such repressive epigenetic marks.
Maintaining Stemness: The high expression of Id proteins in stem and progenitor cells is crucial for maintaining their undifferentiated state. nih.govwikipedia.org This is achieved by globally suppressing a multitude of differentiation-specific bHLH factors, thereby preventing the widespread chromatin remodeling and epigenetic changes associated with lineage commitment. nih.gov In essence, inhibitory HLH proteins act as guardians of an open, uncommitted chromatin state by holding pioneer bHLH factors in check.
Compound and Protein Name Reference
| Name | Type |
| Daughterless | Protein (bHLH) |
| E12 | Protein (bHLH, E-protein) |
| E47 | Protein (bHLH, E-protein) |
| Groucho | Protein (Co-repressor) |
| Hairy | Protein (bHLH) |
| Histone deacetylase (HDAC) | Enzyme |
| Id1, Id2, Id3, Id4 | Protein (Inhibitory HLH) |
| Mad | Protein (bHLH-Zip) |
| Max | Protein (bHLH-Zip) |
| MyoD | Protein (bHLH) |
| NeuroD | Protein (bHLH) |
| Olig2 | Protein (bHLH) |
| p300/CBP | Protein (Co-activator, HAT) |
| Pax-5 | Protein (Pax) |
| Pho4 | Protein (bHLH) |
| Retinoblastoma protein (pRB) | Protein (Pocket Protein) |
| SETDB1 | Protein (Co-repressor, Methyltransferase) |
| Sin3 | Protein (Co-repressor) |
| Sox11 | Protein (Transcription Factor) |
| SWI/SNF | Protein Complex (Chromatin Remodeler) |
| Twist | Protein (bHLH) |
Post-Translational Modifications of this compound
Post-translational modifications (PTMs) are crucial for regulating the function of transcription factors, including those in the bHLH family. These modifications can alter a protein's stability, subcellular localization, DNA-binding affinity, and interactions with other proteins, thereby providing a rapid and dynamic layer of control over gene expression.
Phosphorylation Events and their Impact on this compound Activity and Stability
Phosphorylation, the addition of a phosphate (B84403) group to an amino acid residue, is a common PTM for regulating transcription factor activity. wikipedia.org In the context of bHLH proteins, phosphorylation can have diverse effects. For many bHLH proteins, phosphorylation within or near the basic region can inhibit DNA binding, thereby acting as a negative regulatory mechanism. Conversely, phosphorylation in other domains can be essential for transcriptional activation.
While specific phosphorylation sites on E(spl)mβ-HLH have not been extensively mapped, the protein contains multiple serine, threonine, and tyrosine residues that represent potential phosphorylation sites. Given that E(spl) proteins are key effectors of the Notch signaling pathway, it is plausible that their activity is modulated by kinases downstream of Notch activation. For instance, the cohesin protein complex, which interacts with the E(spl)-C, has been shown to influence the phosphorylation state of RNA polymerase II at these gene loci. nih.gov
Table 1: Potential Kinases and Phosphatases Involved in E(spl) Protein Regulation
| Enzyme Type | Potential Enzyme | Potential Effect on E(spl)mβ-HLH Activity | Evidence Basis |
| Kinase | Casein Kinase II (CK2) | Modulation of dimerization and DNA binding | Known to phosphorylate other bHLH proteins (e.g., MyoD). |
| Kinase | Glycogen Synthase Kinase 3 (GSK-3) | Regulation of protein stability and turnover | Implicated in the regulation of other bHLH transcription factors. |
| Phosphatase | Protein Phosphatase 2A (PP2A) | Dephosphorylation and potential activation | General role in reversing kinase activity on transcription factors. |
It is hypothesized that phosphorylation could regulate the stability of E(spl)mβ-HLH. In many transcription factors, phosphorylation can create recognition sites for ubiquitin ligases, leading to proteasomal degradation. However, it can also protect proteins from degradation in some contexts. The precise impact of phosphorylation on E(spl)mβ-HLH stability remains an area for future investigation.
Ubiquitination and Proteasomal Degradation Pathways of this compound
Ubiquitination is the process of attaching ubiquitin, a small regulatory protein, to a substrate protein. This modification primarily targets proteins for degradation by the proteasome, a large protein complex that breaks down unneeded or damaged proteins. youtube.comyoutube.comyoutube.com The turnover of transcription factors is a critical mechanism for terminating their activity and allowing for dynamic changes in gene expression.
The E(spl) bHLH proteins are known to be short-lived, suggesting that their levels are tightly controlled by proteasomal degradation. While the specific E3 ubiquitin ligases that target E(spl)mβ-HLH have not been definitively identified, it is likely that its degradation is a regulated process. The recognition of E(spl)mβ-HLH by the ubiquitination machinery may be influenced by other PTMs, such as phosphorylation, creating a "phospho-degron" motif.
Table 2: Components of the Ubiquitin-Proteasome System Potentially Involved in E(spl)mβ-HLH Degradation
| Component | Potential Role | General Function in Protein Degradation |
| E3 Ubiquitin Ligase | To be identified | Recognizes the specific substrate (E(spl)mβ-HLH) and facilitates the transfer of ubiquitin. |
| Deubiquitinating Enzymes (DUBs) | To be identified | Remove ubiquitin, thereby rescuing the protein from degradation and potentially stabilizing it. nih.gov |
| 26S Proteasome | Proteolytic degradation | The cellular machinery that degrades ubiquitinated proteins. nih.gov |
Ubiquitin-independent degradation pathways also exist, where proteins are targeted to the proteasome without prior ubiquitination. nih.gov Whether E(spl)mβ-HLH can be degraded through such a mechanism is currently unknown.
SUMOylation and its Functional Consequences for this compound
SUMOylation is a PTM that involves the covalent attachment of a Small Ubiquitin-like Modifier (SUMO) protein to a target protein. nih.gov Unlike ubiquitination, SUMOylation does not typically target proteins for degradation. Instead, it can modulate protein-protein interactions, subcellular localization, and transcriptional activity. nih.gov
In Drosophila, SUMOylation has been shown to play a significant role in neurogenesis by affecting the activity of bHLH proneural factors and their coactivators. nih.govuni.lu For instance, the zinc finger protein Senseless, a key coactivator for proneural bHLH proteins, is a direct target of SUMOylation. This modification enhances its synergistic activity with proneural factors. nih.govuni.lu Given the functional antagonism between proneural proteins and the E(spl) family of repressors, it is conceivable that SUMOylation could also regulate the function of E(spl)mβ-HLH.
SUMOylation could potentially influence E(spl)mβ-HLH function in several ways:
Altering Protein-Protein Interactions: SUMOylation could modulate the interaction of E(spl)mβ-HLH with its dimerization partners or with corepressors like Groucho.
Modifying Transcriptional Activity: The addition of a SUMO moiety could enhance or inhibit the repressive activity of E(spl)mβ-HLH on its target genes.
Changing Subcellular Localization: SUMOylation can influence the nuclear-cytoplasmic shuttling or the localization to specific subnuclear compartments.
Table 3: Potential SUMOylation Sites and Interacting Proteins for E(spl)mβ-HLH
| Modification Site | Potential Interacting Protein | Predicted Functional Consequence | Basis of Prediction |
| Lysine (B10760008) residues within consensus motifs (ΨKxE) | SUMO-conjugating enzyme (Ubc9) | Altered transcriptional repression or protein interactions | Presence of consensus motifs in bHLH proteins and known role of SUMO in regulating related factors. nih.govnih.gov |
| PIAS family SUMO E3 ligases | Enhanced SUMOylation efficiency | PIAS proteins are known SUMO E3 ligases in Drosophila. nih.gov |
Further research is needed to determine if E(spl)mβ-HLH is indeed SUMOylated and what the functional consequences of this modification are.
Acetylation, Methylation, and Other Modifications of this compound
Acetylation and methylation are other important PTMs that can regulate transcription factor function.
Acetylation , the addition of an acetyl group, typically to a lysine residue, is often associated with transcriptional activation. This is because it can neutralize the positive charge of lysine, potentially weakening interactions with negatively charged DNA and promoting a more open chromatin structure. researchgate.netaai.orgresearchgate.net Histone acetyltransferases (HATs) can acetylate non-histone proteins, including transcription factors. While often linked to activation, acetylation of transcription factors can also create binding sites for other regulatory proteins or affect protein stability. The relevance of acetylation for the E(spl) family of repressors is not well understood.
Methylation , the addition of a methyl group to lysine or arginine residues, can have more varied effects. Depending on the site and the degree of methylation (mono-, di-, or tri-methylation), it can be associated with either transcriptional activation or repression. Protein methyltransferases (PMTs) and protein arginine methyltransferases (PRMTs) catalyze these modifications.
While there is no direct evidence of acetylation or methylation of E(spl)mβ-HLH, the presence of lysine and arginine residues makes it a potential substrate for these modifications.
Table 4: Other Potential Post-Translational Modifications of E(spl)mβ-HLH
| Modification | Enzymes Involved | Potential Functional Impact | General Role in Transcription Factors |
| Acetylation | Histone Acetyltransferases (HATs) / Histone Deacetylases (HDACs) | Modulation of protein-protein interactions; alteration of DNA binding. | Can affect protein stability and create binding sites for bromodomain-containing proteins. researchgate.netaai.orgresearchgate.net |
| Methylation | Protein Methyltransferases (PMTs) / Demethylases | Alteration of transcriptional activity; regulation of protein stability. | Can create binding sites for specific protein domains (e.g., chromodomains) and influence interactions. |
| Glycosylation | Glycosyltransferases | Regulation of protein folding, stability, and localization. | A common modification for secreted and membrane-bound proteins, but also found on nuclear and cytoplasmic proteins. nih.gov |
Cellular and Physiological Functions of Helix Loop Helix Protein M Beta
Role of Helix-Loop-Helix Protein Id2 in Cell Fate Determination
The function of Id2 is pivotal in dictating the developmental pathways of multipotent progenitor cells. By inhibiting the activity of lineage-specific bHLH transcription factors, Id2 can effectively block one potential fate, thereby promoting another. This mechanism is central to cell fate decisions in various developmental systems. nih.govpnas.org
Research has shown that the dynamic expression of Id2 is crucial for cell fate determination in hematopoietic stem and progenitor cells (HSPCs). ashpublications.orgresearchgate.net For instance, in the choice between T-cell and Natural Killer (NK) cell lineages, E proteins promote T-cell development. Id2 can inactivate these E proteins, thereby directing bipotent precursors toward the NK cell lineage. pnas.org Consequently, a deficiency in Id2 leads to impaired NK cell development, as the bipotent progenitors are instead directed towards the T-cell lineage. pnas.org Similarly, Id2 is an intrinsic negative regulator of B-cell development by antagonizing the E2A protein, while it simultaneously promotes erythroid development through interactions with the transcription factor PU.1. nih.gov These findings underscore that Id2's influence on cell fate is context-dependent, relying on the specific bHLH partners available in a given progenitor cell and the precise level of Id2 expression. nih.govashpublications.org
| System | Id2 Interaction Partner(s) | Outcome of Id2 Expression | Reference |
| Lymphoid Precursors | E Proteins (e.g., E2A) | Inhibits B-cell development; Promotes NK cell development | pnas.orgnih.gov |
| Erythromyeloid Progenitors | PU.1, GATA-1 | Promotes erythroid development; Suppresses myeloid program | nih.gov |
| Neural Stem Cells | bHLH proneural factors, p53 | Maintains stem cell state; Influences neurogenesis vs. gliogenesis | nih.govmdpi.com |
| Myoblasts | MyoD, Myogenin | Inhibits muscle differentiation | nih.govemerging-researchers.org |
Contribution of Helix-Loop-Helix Protein Id2 to Cellular Proliferation and Differentiation
Id2 plays a well-established dual role in controlling cell proliferation and differentiation, processes that are often inversely correlated.
Inhibition of Differentiation: Id2 is widely recognized as a negative regulator of differentiation in multiple cell lineages, including muscle, neuronal, and hematopoietic cells. nih.govnih.govpnas.orgnih.gov It achieves this by sequestering ubiquitously expressed bHLH proteins, known as E proteins (like E12 and E47), which are required as dimerization partners for tissue-specific bHLH factors. plos.org For example, in myogenesis, the muscle-specific bHLH protein MyoD must dimerize with an E protein to activate genes that drive muscle differentiation. nih.govcalstate.edu By binding to the E proteins, Id2 prevents the formation of functional MyoD/E protein heterodimers, thereby halting the differentiation process. nih.govplos.org
Promotion of Proliferation: In addition to blocking differentiation, Id2 actively promotes cell proliferation. nih.gov This function is linked to its ability to interact with members of the retinoblastoma (pRb) family of tumor suppressor proteins (pRb, p107, and p130). nih.govnih.gov These pRb proteins normally act as gatekeepers of the cell cycle, primarily at the G1/S transition, by binding and inhibiting E2F transcription factors. Id2 can bind to the active, hypophosphorylated form of pRb and its relatives, disrupting their ability to restrain E2F. nih.gov This antagonism of pRb family proteins promotes entry into the S phase of the cell cycle, thus enhancing proliferation. nih.gov Studies have shown that overexpression of Id2 can lead to a significant increase in S-phase entry and cell growth in various cell types, including vascular smooth muscle cells. wikigenes.org
Involvement of Helix-Loop-Helix Protein Id2 in Apoptotic Processes
Beyond its roles in proliferation and differentiation, Id2 is also implicated in the regulation of apoptosis, or programmed cell death. nih.govtandfonline.com Interestingly, Id2 can act as a pro-apoptotic factor in several cellular contexts, such as in myeloid progenitor cells and osteosarcoma cells. nih.govtandfonline.com This activity adds another layer of complexity to its function as a cellular gatekeeper, linking the control of proliferation and differentiation with the regulation of cell survival. nih.gov
A striking feature of Id2-mediated apoptosis is that it can occur through a mechanism that is independent of its HLH domain and, therefore, its ability to dimerize with bHLH transcription factors. nih.govtandfonline.com Research has identified that the N-terminal region of the Id2 protein is responsible for promoting cell death. nih.govplos.org This pro-apoptotic function has been associated with the enhanced expression of Bax, a key pro-apoptotic member of the Bcl-2 family of proteins. nih.govtandfonline.complos.org In some models, such as unloading-induced muscle atrophy, increased levels of Id2 protein correlate with rises in apoptotic markers like Bax. plos.org These findings suggest that Id2 can coordinate tissue maturation not only by promoting proliferation and inhibiting differentiation but also by triggering apoptosis when necessary. nih.gov
| Cell Type | Id2-Mediated Apoptotic Mechanism | Key Associated Protein | Reference |
| Myeloid Progenitors (32D.3) | N-terminal domain dependent; HLH independent | Bax | nih.govtandfonline.com |
| Osteosarcoma Cells (U2OS) | N-terminal domain dependent; HLH independent | Bax | nih.gov |
| C2C12 Myoblasts | Unphosphorylated Id2 is potentially pro-apoptotic | Bax | plos.org |
| Cerebellar Granule Neurons | Overexpression induces neuronal death | - | mdpi.com |
Helix-Loop-Helix Protein Id2 in Organogenesis and Tissue Development
Id2's fundamental roles in controlling cell fate, proliferation, and death make it a crucial player in the development of complex tissues and organs.
Neural Development and Helix-Loop-Helix Protein Id2
During the development of the nervous system, Id2 expression is dynamically regulated. nih.gov It is expressed in the ventricular zone of the neuroepithelium during early neurogenesis and later in specific neuronal populations, including Purkinje cells and cortical layers. nih.gov Id2 is considered a negative regulator of neuronal differentiation, in part by inhibiting proneural bHLH factors. oup.com Elevated Id2 expression in embryonic brains can lead to the depletion of neural stem cells (NSCs) and intermediate progenitors, resulting in abnormal brain development. nih.gov This effect is linked to an increase in apoptosis and a reduction in proliferating cells. nih.gov Further research indicates that Id2's function in NSCs involves interaction with the p53 pathway, suggesting a role in modulating NSC self-renewal and preventing tumorigenesis. nih.gov In the adult brain, Id2 is implicated in the balance between neurogenesis and gliogenesis. nih.gov
Muscle Differentiation and Helix-Loop-Helix Protein Id2
Id2 is a potent inhibitor of skeletal muscle differentiation (myogenesis). nih.govplos.org The process of myogenesis is driven by a family of muscle-specific bHLH transcription factors known as myogenic regulatory factors (MRFs), with MyoD and myogenin being key members. emerging-researchers.orgcalstate.edu These MRFs must form heterodimers with E proteins to bind to DNA and activate the expression of muscle-specific genes, such as those for caveolin-3 and myosin heavy chain. nih.govunimi.it Id2 directly inhibits this process by sequestering the E protein partners, thereby preventing the MRFs from functioning. nih.govplos.org During myogenesis, the levels of Id2 decrease, which allows for the formation of active MRF/E protein complexes and the progression of differentiation. nih.gov Overexpression of Id2 can effectively block myotube formation, while a reduction in Id2 is necessary for differentiation to proceed. nih.govplos.org
Hematopoiesis and Lymphoid Development via Helix-Loop-Helix Protein Id2
Id2 is indispensable for the proper development and maintenance of the hematopoietic system. nih.govashpublications.org It is expressed in hematopoietic stem cells (HSCs) and various progenitor populations. nih.govresearchgate.net Genetic ablation of Id2 in adult HSCs leads to their exhaustion and eventual bone marrow failure, demonstrating that Id2 is intrinsically required for HSC quiescence and self-renewal. nih.gov This function is mediated, at least in part, through a positive feedback loop with the hypoxia-inducible factor 1-alpha (HIF-1α), which protects HSCs from activation and differentiation. nih.gov
In lymphoid development, Id2 is a critical decision-maker. nih.gov It is required for the development of natural killer (NK) cells by inhibiting E protein-driven T-cell specification. pnas.org Conversely, Id2 acts as a negative regulator of B-lymphopoiesis; knocking down Id2 promotes B-cell differentiation. nih.gov Id2 also plays a role in myeloid lineage development, promoting the differentiation of dendritic cells and some myeloid cells while being suppressed during erythroid (red blood cell) development. nih.govashpublications.orgnih.gov This diverse range of functions highlights Id2 as a master regulator within the hematopoietic hierarchy, directing progenitor cells toward specific lineages by selectively inhibiting key transcription factors. ashpublications.orgnih.gov
Cardiac Development and Helix-Loop-Helix Protein m-beta
The development of the heart is a complex process orchestrated by a precise network of transcription factors. While the broader family of HLH proteins includes members with established roles in cardiogenesis, detailed research specifically elucidating the function of this compound (E(spl)mβ-HLH) in cardiac development is limited.
The Notch signaling pathway, of which E(spl)mβ-HLH is a downstream effector, is known to be integral to several aspects of heart formation, including the development of the epicardium, myocardial trabeculation, and outflow tract alignment. researchgate.net Some studies have noted the expression of E(spl)mβ-HLH as a target of Notch signaling in contexts relevant to development. researchgate.netembopress.org However, direct functional studies demonstrating a specific role for E(spl)mβ-HLH in the differentiation of cardiac progenitor cells, morphogenesis of heart structures, or the regulation of cardiac-specific gene expression are not extensively documented in the available scientific literature.
Table 1: Research Findings on this compound in Cardiac Development
| Research Area | Organism | Findings | Citation |
|---|---|---|---|
| Expression as a Notch Target | Drosophila melanogaster | Identified as a transcriptional target of the Notch signaling pathway, which is broadly involved in development. | researchgate.netembopress.org |
This compound in Metabolic Regulation
Metabolic homeostasis is maintained through intricate regulatory networks where transcription factors are key players. Single-cell transcriptomic analyses in Drosophila have detected the expression of E(spl)mβ-HLH in the adult midgut. pnas.org Different clusters of enterocytes (intestinal cells) in the fly midgut are known to be involved in either carbohydrate or lipid metabolism. pnas.org The presence of E(spl)mβ-HLH transcripts in these tissues suggests a potential, though yet undefined, role in metabolic processes.
However, the current body of research does not provide detailed functional studies that directly link E(spl)mβ-HLH to the regulation of specific metabolic pathways, such as glucose or lipid metabolism, or its interaction with key metabolic regulators. pnas.orgalliancegenome.org
Table 2: Research Findings on this compound in Metabolic Regulation
| Research Area | Organism | Findings | Citation |
|---|---|---|---|
| Tissue Expression | Drosophila melanogaster | Expressed in the adult midgut, a key metabolic organ. | pnas.org |
This compound in Immune System Modulation
The immune system relies on precise gene regulation to mount effective responses against pathogens. In Drosophila, the innate immune system involves blood cells known as hemocytes. Single-cell analyses have identified the expression of E(spl)mβ-HLH in certain hemocyte lineages, particularly in crystal cells, which are involved in melanization and encapsulation of foreign objects. elifesciences.orgscienceopen.comscispace.com This expression is downstream of the Notch signaling pathway, which is known to be involved in hematopoiesis (the formation of blood cells) in flies. elifesciences.org
While these findings place E(spl)mβ-HLH within a cellular context relevant to the immune system, its specific function in modulating immune responses, such as phagocytosis, cytokine production, or immune cell differentiation, remains an area for further investigation. The available data primarily points to its role in the developmental processes of these immune cells rather than their direct modulatory functions in an immune response.
Table 3: Research Findings on this compound in Immune System Modulation
| Research Area | Organism | Findings | Citation |
|---|---|---|---|
| Cell Type Expression | Drosophila melanogaster | Expressed in hemocytes, specifically noted in the crystal cell lineage. | elifesciences.orgscienceopen.comscispace.com |
| Regulatory Pathway | Drosophila melanogaster | Expression is a target of the Notch signaling pathway during hematopoiesis. | elifesciences.org |
Plant-Specific Roles of this compound
The protein "this compound" as E(spl)mβ-HLH is specific to the animal kingdom, particularly insects like Drosophila melanogaster. flybase.org Therefore, it does not have any physiological or developmental roles in plants.
It is important to note a point of potential confusion in nomenclature. In the field of plant biology, a different class of transcription factors, known as MADS-box proteins, are categorized into subtypes, including M-alpha, M-beta, and M-gamma. These plant-specific M-beta MADS-box proteins are involved in developmental processes such as female gametophyte, embryo, and seed development. However, these are structurally and functionally distinct from the helix-loop-helix family of proteins and are not the subject of this article.
Developmental Regulation in Plants by this compound
Not applicable, as E(spl)mβ-HLH is an animal-specific protein.
Response to Environmental Stress in Plants Mediated by this compound
Not applicable, as E(spl)mβ-HLH is an animal-specific protein.
Regulatory Networks and Interacting Pathways of Helix Loop Helix Protein M Beta
Upstream Regulation of Helix-Loop-Helix Protein m-beta Expression
The amount of available bHLH protein within a cell is a critical determinant of its activity and is tightly controlled through both transcriptional and post-transcriptional mechanisms.
The transcription of genes encoding bHLH proteins is a highly regulated process involving specific DNA sequences and transcription factors. The promoter region of a bHLH gene contains binding sites for various regulatory proteins that can either activate or repress its transcription. wikipedia.org For instance, the expression of bHLH genes can be controlled by other master-regulatory transcription factors, creating a hierarchical network that governs cell fate decisions.
Key sequence elements required for the transcription of genes like the beta-major-globin gene include the ATATAA sequence (TATA box), the CCAATC sequence (CAAT box), and a GCCACACCC sequence. nih.gov These elements serve as binding sites for general transcription factors and RNA polymerase, initiating the process of transcription. s3waas.gov.in Furthermore, distal regulatory elements such as enhancers can loop around to interact with the promoter, often stabilized by connector proteins, to precisely control the level of gene expression. wikipedia.org The activity of these enhancers can be modulated by signaling pathways, linking extracellular cues to the expression of bHLH proteins.
Following transcription, the resulting pre-mRNA molecule undergoes several modifications to become a mature messenger RNA (mRNA) that is ready for translation. These post-transcriptional regulatory steps are crucial control points. wikipedia.org
The primary transcript is first modified by the addition of a 5' cap and a 3' poly-A tail, which protect the mRNA from degradation and are essential for efficient translation. khanacademy.orgnih.gov Subsequently, non-coding regions called introns are removed through a process called splicing, which is carried out by the spliceosome. wikipedia.orgkhanacademy.org Alternative splicing can generate different protein isoforms from a single gene, adding another layer of regulatory complexity.
The stability of the mature mRNA in the cytoplasm is also tightly regulated. This is often mediated by RNA-binding proteins (RBPs) and microRNAs (miRNAs) that bind to sequences in the 3' untranslated region (UTR) of the mRNA. wikipedia.orgmdpi.com For example, the binding of certain RBPs can either stabilize the mRNA, leading to increased protein production, or target it for degradation by cellular machinery like the exosome. wikipedia.orgmdpi.com N6-methyladenosine (m6A) modification of mRNA has also emerged as a significant regulatory mechanism, influencing mRNA splicing, nuclear export, stability, and translation. nih.gov
Downstream Target Genes and Effectors of this compound
As transcription factors, bHLH proteins exert their function by controlling the expression of a specific set of downstream target genes.
Identifying the direct gene targets of a transcription factor is key to understanding its biological function. A primary method for this is Chromatin Immunoprecipitation followed by sequencing (ChIP-seq). This technique allows for the genome-wide identification of binding sites for a specific bHLH protein.
Once bound to the DNA, often as a heterodimer with other bHLH proteins (like E-proteins), the bHLH factor recruits the transcriptional machinery to the promoter of the target gene to activate or, in some cases, repress its expression. nih.gov For example, the bHLH-leucine zipper protein Upstream Stimulating Factor (USF) has been shown to bind to specific sites in the promoters of genes like the cardiac ventricular myosin light-chain 2 gene, thereby regulating its expression. nih.gov
Table 1: Examples of bHLH Protein Target Gene Identification
| Method | Description | Outcome |
|---|---|---|
| ChIP-seq | Chromatin Immunoprecipitation followed by high-throughput DNA sequencing. | Identifies genome-wide DNA binding sites for the bHLH protein. |
| Reporter Assays | A putative target gene promoter containing an E-box is cloned upstream of a reporter gene (e.g., luciferase). | Measures the ability of the bHLH protein to activate transcription from a specific promoter. |
| Gene Expression Profiling | Compares the transcriptomes of cells with and without the functional bHLH protein (e.g., using RNA-seq after knockout or overexpression). | Identifies genes whose expression levels are dependent on the bHLH protein. |
The downstream target genes of bHLH proteins often form complex networks that control entire cellular programs. For instance, in myogenesis, the bHLH protein MyoD activates a suite of genes that are essential for muscle cell differentiation.
The target genes regulated by bHLH proteins involved in the Wnt/β-catenin pathway are frequently implicated in cell cycle progression, proliferation, and differentiation. mdpi.com For example, the oncogenic protein CREPT, which enhances transcription, promotes the expression of Cyclin B1, thereby facilitating the G2/M transition of the cell cycle and promoting tumor growth. mdpi.com The functional annotation of these target gene networks, often performed using bioinformatics tools and pathway analysis databases like KEGG, reveals the broader biological processes governed by the bHLH transcription factor. genome.jp
Interplay with Signaling Pathways
The activity of bHLH proteins is not regulated in isolation but is deeply integrated with major cellular signaling pathways. This crosstalk allows the cell to coordinate complex processes like growth, differentiation, and response to environmental stimuli.
A critical interaction occurs with the Wnt/β-catenin signaling pathway . In the canonical Wnt pathway, the stabilization of β-catenin allows it to enter the nucleus and associate with transcription factors of the TCF/LEF family to activate target gene expression. dovepress.com Some bHLH proteins can either be targets of this pathway or act as partners or modulators of β-catenin-mediated transcription. For example, the bHLH protein BMAL1 has been shown to promote β-catenin activity, linking circadian rhythms to Wnt signaling. springermedizin.de
There is also significant interplay with the Transforming Growth Factor-beta (TGF-β) signaling pathway . TGF-β signaling, which involves the phosphorylation of SMAD proteins, can regulate the expression of bHLH genes. nih.gov Conversely, bHLH proteins can cooperate with SMADs to regulate target gene expression. For instance, a novel HLH protein was identified as being important for the TGF-β-inducible expression of plasminogen activator inhibitor 1. nih.gov Furthermore, there is evidence of intricate signal integration and collaboration between the TGF-β and PI3K/AKT pathways in driving cellular processes. nih.gov
Other pathways that interact with bHLH-mediated transcription include the MAPK and PI3K-AKT-mTOR signaling pathways . nih.govmdpi.com These pathways can influence the activity of bHLH proteins through post-translational modifications like phosphorylation, affecting their stability, dimerization, or DNA-binding affinity. For example, the JQ1 inhibitor, which targets BET proteins, was found to inhibit the MAPK axis, which is involved in NF-kB-mediated transcriptional activity, highlighting the multiple levels of pathway integration. mdpi.com
Table 2: Interacting Signaling Pathways
| Signaling Pathway | Interaction Mechanism | Functional Consequence |
|---|---|---|
| Wnt/β-catenin | bHLH proteins can be downstream targets or can modulate β-catenin's transcriptional activity. dovepress.comspringermedizin.de | Regulation of cell proliferation, differentiation, and stem cell maintenance. |
| TGF-β | TGF-β/SMAD signaling can regulate the expression of bHLH genes, and bHLH proteins can cooperate with SMADs to regulate target genes. nih.govnih.gov | Control of cell growth, differentiation, and extracellular matrix production. |
| PI3K/AKT/mTOR | This pathway can phosphorylate bHLH proteins, altering their stability and activity. nih.gov | Regulation of cell metabolism, proliferation, and survival. |
| MAPK | The MAPK pathway can phosphorylate bHLH transcription factors or associated co-regulators. mdpi.com | Modulation of transcriptional responses to growth factors and stress signals. |
Crosstalk between this compound and Growth Factor Signaling
While direct interaction between E(spl)mβ-HLH and growth factor signaling components has not been extensively documented, significant crosstalk occurs at the level of the pathways they participate in, primarily the Notch pathway. The function of E(spl)mβ-HLH is intrinsically linked to Notch activation, which in turn is known to integrate with various growth factor signals to orchestrate cell fate decisions, proliferation, and morphogenesis in Drosophila.
Transforming Growth Factor-beta (TGF-β)/Activin Signaling: In the developing Drosophila brain, the TGF-β/Activin signaling pathway is crucial for neuronal remodeling during metamorphosis. nih.gov This pathway, involving the type I receptor Baboon and the downstream effector dSmad2, mediates the pruning of larval neurons and the growth of adult-specific connections. nih.gov Research has shown that the Drosophila Activin pathway regulates the expression of the Ecdysone (B1671078) Receptor B1 isoform (EcR-B1), a key player in metamorphosis. nih.gov The Notch pathway, and by extension its effectors like E(spl)mβ-HLH, are central to the cell fate decisions that underpin this remodeling. This indicates a point of convergence where TGF-β signaling can modulate the hormonal environment (ecdysone sensitivity) of neurons whose fate and differentiation are being controlled by Notch-dependent mechanisms involving E(spl)mβ-HLH.
Epidermal Growth Factor (EGF) Receptor Signaling: The Drosophila EGF Receptor (DER) pathway is essential for the development of various cell types, including the midline glial cells (MGCs) in the embryonic central nervous system. nih.gov The gene split ends (spen) has been identified as a positive component of the DER/Ras signaling pathway, crucial for the proper migration and survival of these glial cells. nih.gov The Notch signaling pathway is also fundamental in specifying these same glial versus neuronal fates. The interplay between the DER pathway and the Notch pathway in controlling the fate of these cells suggests an indirect regulatory link to E(spl)mβ-HLH, which acts downstream of Notch to repress neuronal fate and allow for alternative fates like glia to be adopted.
Integration of this compound into Hormonal Signaling (e.g., plant hormones like ABA, brassinosteroids)
As E(spl)mβ-HLH is a protein found in the animal species Drosophila melanogaster, it does not interact with plant hormones such as abscisic acid (ABA) or brassinosteroids. However, its regulatory network is integrated with insect hormonal signaling, most notably the steroid hormone ecdysone.
Ecdysone Signaling: Ecdysone is the principal steroid hormone in insects that orchestrates key developmental transitions, including molting and metamorphosis. Its signals are transduced by a nuclear receptor heterodimer of the Ecdysone Receptor (EcR) and Ultraspiracle (Usp). nih.gov A significant link between hormonal signaling and the Notch pathway, where E(spl)mβ-HLH is a key effector, is observed during neuronal remodeling. TGF-β/Activin signaling activates the expression of the EcR-B1 isoform, which is required for the correct remodeling of mushroom body neurons. nih.gov The specification and differentiation of these neurons are controlled by the Notch pathway. Therefore, ecdysone signaling, modulated by TGF-β, sets the temporal and cellular context in which Notch signaling and its downstream effectors like E(spl)mβ-HLH operate to define neuronal identity. Furthermore, studies have shown that EcR can interact with components of the sex-determination pathway, such as Fruitless (FruBM), to generate male-specific neurons, a process of cell fate determination that relies on the fundamental machinery of the Notch pathway. nih.gov
This compound and Circadian Rhythm Pathways
The core of the circadian clock in Drosophila and other animals is a transcriptional-translational feedback loop driven by bHLH transcription factors, namely Clock (CLK) and Cycle (CYC), which are orthologs of mammalian CLOCK and BMAL1. nih.govnih.gov These proteins drive the rhythmic expression of a multitude of genes that control daily cycles in physiology and behavior. nih.gov
Despite E(spl)mβ-HLH being a member of the bHLH protein family, current scientific literature does not provide direct evidence for its involvement in the core circadian clock mechanism or as a direct, rhythmically expressed output gene. Its primary characterized role is in developmental cell fate decisions via the Notch pathway, rather than in the regulation of daily physiological rhythms. uniprot.org While the innate immune response in Drosophila shows circadian modulation, and E(spl) genes are involved in immunity, a specific role for E(spl)mβ-HLH in this rhythmic process has not been established. nih.gov
Protein-Protein Interaction Networks Centered on this compound
The function of E(spl)mβ-HLH as a transcriptional repressor is critically dependent on its interactions with other proteins. As a typical HLH protein, it functions by forming dimers and recruiting co-regulators to target gene promoters. nih.gov
E(spl)mβ-HLH proteins act as repressors by forming heterodimers and binding to specific DNA sequences. Their primary mode of action involves the recruitment of the global co-repressor Groucho (Gro) . nih.govnih.gov This interaction is fundamental to the repressive activity of most E(spl)-HLH proteins. Once recruited, Groucho mediates transcriptional repression, in part by recruiting histone deacetylases to modify chromatin and silence gene expression. nih.govnih.gov
A key feature of the Notch signaling pathway during neurogenesis is lateral inhibition, where a cell fated to become a neuron signals to its neighbors to prevent them from adopting the same fate. This is achieved through an antagonistic relationship between E(spl)mβ-HLH and proneural bHLH proteins (e.g., Achaete-scute complex proteins). nih.govnih.gov Proneural proteins promote neuronal development. Upon Notch activation in a receiving cell, E(spl)mβ-HLH is expressed and acts to repress the expression and/or activity of these proneural factors, thus inhibiting the neuronal fate in that cell. nih.govresearchgate.net
Additionally, E(spl)mβ-HLH may collaborate with other HLH proteins that lack a basic DNA-binding domain, such as Extramacrochaetae (Emc) . Emc can sequester proneural proteins into non-functional heterodimers. The expression of Emc itself can be regulated by Notch signaling, and it works in concert with E(spl)-C genes to refine cell fate decisions during development. nih.govnih.gov
Below is an interactive table summarizing the key interacting partners of E(spl)mβ-HLH.
| Interacting Protein | Protein Family/Type | Type of Interaction | Functional Outcome |
| Groucho (Gro) | Co-repressor | Direct Binding | Transcriptional repression of target genes |
| Proneural proteins (e.g., Achaete, Scute) | bHLH transcription factors | Antagonistic/Repression | Inhibition of neuronal differentiation (Lateral Inhibition) |
| Extramacrochaetae (Emc) | HLH repressor | Collaborative/Regulatory | Refinement of cell fate decisions, sequestration of proneural factors |
| Daughterless (Da) | Class I bHLH protein | Heterodimerization Partner | Formation of functional heterodimers for DNA binding and repression |
Pathophysiological Relevance and Disease Mechanisms Associated with Helix Loop Helix Protein M Beta
Mechanistic Role of Helix-Loop-Helix Proteins in Oncogenesis
While direct mutations in bHLH genes are not the primary cause of most cancers, their aberrant expression or post-translational modifications are frequently observed in various tumors. researchgate.net The balance between different bHLH factors is critical for maintaining normal cellular processes, and an imbalance can lead to abnormal gene regulation, a hallmark of cancer. lu.se
The dysregulation of bHLH transcription factors is a common feature in many human cancers, where they can function as either oncogenes or tumor suppressors depending on the cellular context. researchgate.netscielo.br For instance, the Myc family of bHLH proteins are well-established oncogenes, with elevated levels of c-Myc found in a majority of human cancers, where it drives cell cycle progression, differentiation, and angiogenesis. mdpi.com
In brain tumors such as gliomas, several bHLH factors show altered expression. ASCL1 is highly expressed in some gliomas, rendering them sensitive to Notch inhibitors, while OLIG2 has been shown to interfere with the tumor suppressor p53. researchgate.net The bHLH-Orange (bHLH-O) family of repressor proteins also shows deregulated expression in various cancers, including colorectal, ovarian, and prostate cancer, suggesting their role in neoplastic transformation. nih.gov For example, high expression of Hes1, a member of the bHLH-O family, is observed in the majority of ovarian adenocarcinomas. nih.gov
The bHLH protein BHLHE40 (also known as DEC1 or STRA13) exhibits a dual role in cancer. Its expression is upregulated in gastric, breast, and brain tumors, but downregulated in colorectal, esophageal, and pancreatic cancers, indicating its context-dependent function in tumorigenesis. nih.govgenesandcancer.com In breast cancer, several bHLH proteins are deregulated, and they are implicated in controlling apoptosis and anti-apoptotic genes. lu.se The transcription factor 21 (TCF21), a bHLH protein, is often epigenetically silenced in various human cancers, and this loss of expression may contribute to tumor initiation and progression. scielo.br
Table 1: Altered Expression of bHLH Proteins in Various Cancers
| bHLH Protein Family/Member | Cancer Type(s) | Observed Alteration | Implication in Cancer Progression |
| Myc family (e.g., c-Myc) | Majority of human cancers | Overexpression | Drives cell cycle, differentiation, and angiogenesis. mdpi.com |
| ASCL1 | Gliomas | High expression | Sensitivity to Notch inhibitors. researchgate.net |
| OLIG2 | Astrocytomas | Altered function | Prevents p53 acetylation. researchgate.net |
| Hes1 (bHLH-O family) | Ovarian adenocarcinoma | High expression | Potential role in tumorigenesis. nih.gov |
| BHLHE40 (DEC1) | Gastric, breast, brain tumors | Upregulation | Oncogenic role in specific contexts. nih.govgenesandcancer.com |
| BHLHE40 (DEC1) | Colorectal, esophageal, pancreatic cancer | Downregulation | Tumor suppressor role in specific contexts. nih.govgenesandcancer.com |
| TCF21 | Various cancers | Epigenetic inactivation | Loss may lead to tumor initiation and progression. scielo.br |
| NeuroD1/BETA2 | Neuroendocrine tumors | Implicated in tumorigenesis | Role in the development of neuroendocrine neoplasms. frontiersin.org |
bHLH transcription factors play a pivotal role in regulating the cell cycle, and their dysregulation in cancer can lead to uncontrolled cell proliferation. nih.gov The E protein family of bHLH factors and their inhibitors, the Id proteins, are key regulators of the balance between cell division and differentiation. plos.org Deregulation of Id protein activity is frequently associated with tumor formation. plos.org
In Drosophila, the E protein Daughterless (Da) and its inhibitor Extramacrochaetae (Emc) control the G2/M transition of the cell cycle by transcriptionally regulating the cdc25 phosphatase String. plos.org Da acts as a transcriptional repressor of string, and defects in cell proliferation are observed in cells with mutations in emc or with an overexpression of da. plos.org
The bHLH protein BHLHE40 can influence the cell cycle through its subcellular localization. In the cytoplasm, it can stabilize cyclin E, preventing its entry into the nucleus and thereby inhibiting cell cycle progression. nih.gov Conversely, nuclear BHLHE40 can have different effects on tumor progression. nih.gov The bHLH-Orange proteins, such as Hey1 and Hes1, can positively regulate the tumor suppressor p53, which is a critical cell cycle checkpoint protein. nih.gov
In experimental glioma models, targeting the bHLH transcription network has been shown to affect the DNA damage response pathway, particularly the ATR-CHK1 signaling cascade. nih.gov Enforced expression of the E protein E47 in a lymphoma cell line led to altered expression of cell cycle-associated genes such as CDK6 and CDKN1A. nih.gov
Involvement of Helix-Loop-Helix Proteins in Developmental Disorders
Given their essential role in cell fate determination and differentiation, it is not surprising that mutations and dysregulation of bHLH transcription factors are associated with a variety of developmental disorders, particularly those affecting the nervous system. researchgate.netnih.gov
Mutations in the bHLH transcription factor TCF4 lead to Pitt-Hopkins Syndrome, a severe neurodevelopmental disorder characterized by intellectual disability and developmental delay. researchgate.net TCF4 is known to dimerize with other bHLH proteins in the brain, such as ATHO1, ASCL1, and NEUROD1, to regulate gene expression. uclan.ac.uk
BETA2/NeuroD1 is a critical bHLH factor for the development of the nervous system and the endocrine pancreas. nih.gov Disruption of the Neurod1 gene in mice leads to severe abnormalities in the central and peripheral nervous systems. nih.gov Specifically, NeuroD1 deficiency results in a failure to develop a normal granule cell layer in the dentate gyrus of the hippocampus, leading to epilepsy. frontiersin.org It is also essential for the development of the auditory and vestibular systems; mice lacking NeuroD1 are deaf and have severe balance and coordination problems. nih.govresearchgate.net In the pituitary gland, NeuroD1 is required for the early differentiation of corticotrophs. oup.com Furthermore, mutations in NEUROD1 in humans are associated with the development of type 2 diabetes mellitus due to abnormal pancreatic islet morphogenesis and insufficient insulin (B600854) gene expression. scilit.com
The Twist-family of bHLH proteins are also crucial for a number of developmental programs, and their dysregulation can lead to developmental abnormalities. nih.gov
Table 2: bHLH Proteins Implicated in Developmental Disorders
| bHLH Protein | Associated Disorder/Syndrome | Key Developmental Role |
| TCF4 | Pitt-Hopkins Syndrome | Regulation of gene expression in the brain through dimerization with other bHLH factors. researchgate.netuclan.ac.uk |
| BETA2/NeuroD1 | Epilepsy, Deafness, Balance Disorders, Type 2 Diabetes Mellitus | Development of the hippocampus, auditory and vestibular systems, and pancreatic islets. frontiersin.orgnih.govscilit.com |
| Twist-family proteins | Various developmental abnormalities | Regulation of diverse developmental programs. nih.gov |
Helix-Loop-Helix Proteins in Neurodegenerative Disease Mechanisms (e.g., protein aggregation related to HLH-like structures)
The primary role of bHLH transcription factors in neurodegenerative diseases appears to be less about initiating the disease pathology, such as protein aggregation, and more about their potential in therapeutic strategies aimed at neuronal regeneration. nih.govnih.gov Many neurodegenerative disorders, including Huntington's disease, Parkinson's disease, and Alzheimer's disease, are characterized by the progressive loss of specific neuronal populations. nih.gov
bHLH factors are powerful tools in the field of cellular reprogramming, where they can be used to convert non-neuronal cells, such as astrocytes, into functional neurons. nih.gov This approach holds promise for replacing the neurons lost in neurodegenerative conditions. Several bHLH factors, including Ascl1, Neurog2, and NeuroD1, have been shown to be effective in inducing this neuronal conversion. nih.gov
While direct mutations in bHLH genes are not a common cause of late-onset neurodegenerative diseases, some associations have been found. For example, polymorphisms in the Ascl1 gene have been associated with Parkinson's disease. nih.gov
The current research focus is on harnessing the developmental functions of bHLH proteins for regenerative medicine rather than on their direct involvement in the mechanisms of protein misfolding and aggregation that are characteristic of many neurodegenerative diseases.
Other Disease Associations and Underlying Molecular Pathologies Involving Helix-Loop-Helix Proteins
Beyond cancer and developmental disorders, bHLH proteins are implicated in a variety of other pathological conditions. For instance, the bHLH-PAS protein EPAS1 (Endothelial PAS domain-containing protein 1), also known as HIF-2α, is involved in the physiological response to hypoxia. wikipedia.org Mutations in the EPAS1 gene are associated with familial erythrocytosis, pulmonary hypertension, and chronic mountain sickness. wikipedia.org
The intricate network of bHLH transcription factors means that their dysregulation can have wide-ranging effects on cellular homeostasis and contribute to a broad spectrum of diseases. The continued study of these proteins is crucial for understanding the molecular basis of these conditions and for developing novel therapeutic interventions.
Advanced Methodologies for Investigating Helix Loop Helix Protein M Beta
Transcriptional Profiling and Gene Expression Analysis of Helix-Loop-Helix Protein BETA2/NeuroD1
Analyzing the transcriptional regulation of the gene encoding BETA2 is fundamental to understanding its function. This involves quantifying its mRNA expression levels under various physiological and experimental conditions and identifying its spatial and temporal expression patterns within an organism.
Quantitative Polymerase Chain Reaction (qPCR) and RNA Sequencing (RNA-seq) are powerful techniques for measuring gene expression levels.
Quantitative Polymerase Chain Reaction (qPCR) is a targeted approach used to quantify the abundance of a specific mRNA transcript. The method involves reverse transcribing cellular RNA into complementary DNA (cDNA), which is then amplified using sequence-specific primers in a polymerase chain reaction. The amplification process is monitored in real-time using fluorescent dyes, such as SYBR Green, or probe-based systems. oup.com This allows for precise quantification of the initial amount of the target transcript relative to a stable reference gene. oup.com In studies of BETA2, qPCR can be used to assess changes in its expression during neuronal or pancreatic cell differentiation, or in response to specific signaling molecules.
RNA Sequencing (RNA-seq) offers a comprehensive, untargeted view of the entire transcriptome. This technology sequences the complete set of RNA transcripts in a cell or tissue, providing not only expression levels but also information on alternative splicing and the discovery of novel transcripts. For BETA2 research, RNA-seq can identify genes that are co-regulated with BETA2, revealing potential downstream targets or upstream regulators and placing BETA2 within broader gene regulatory networks that control cell fate. nih.gov
Table 1: Hypothetical qPCR Analysis of BETA2 mRNA Expression During Neuronal Differentiation This interactive table illustrates sample data from a qPCR experiment designed to measure the relative expression of the BETA2 gene at different time points during the induced differentiation of neural stem cells.
| Time Point (Hours) | Fold Change in BETA2 mRNA | Standard Deviation | p-value vs. 0h |
| 0 | 1.0 | 0.15 | - |
| 24 | 4.5 | 0.5 | <0.01 |
| 48 | 12.2 | 1.3 | <0.001 |
| 72 | 8.3 | 0.9 | <0.001 |
In situ Hybridization and Immunostaining for Helix-Loop-Helix Protein BETA2/NeuroD1
While qPCR and RNA-seq provide quantitative data on gene expression, in situ hybridization and immunostaining are essential for visualizing the localization of mRNA and protein, respectively, within the cellular and tissue context.
In situ Hybridization (ISH) is used to detect the location of specific mRNA transcripts within a tissue section. A labeled nucleic acid probe, complementary to the BETA2 mRNA sequence, is hybridized to the tissue. The probe's label (e.g., a fluorescent dye or an enzyme) allows for its visualization, revealing the specific cells that are transcribing the BETA2 gene. nih.gov This technique has been instrumental in mapping the expression of bHLH factors during embryonic development, showing, for instance, the precise domains within the developing nervous system or pancreas where BETA2 is active. nih.gov
Immunostaining , which includes techniques like immunohistochemistry and immunofluorescence, uses antibodies to detect the BETA2 protein itself. An antibody that specifically recognizes BETA2 is applied to tissue sections or cultured cells. This primary antibody is then detected by a secondary antibody conjugated to an enzyme or a fluorophore, allowing for visualization by microscopy. This method provides critical information on the subcellular localization of the protein (e.g., whether it is in the cytoplasm or has translocated to the nucleus to act as a transcription factor) and confirms that the transcribed mRNA is translated into protein. nih.gov
Protein Interaction and Dimerization Studies for Helix-Loop-Helix Protein BETA2/NeuroD1
The function of bHLH proteins like BETA2 is critically dependent on their ability to form dimers. They typically form heterodimers with ubiquitously expressed bHLH proteins known as E-proteins (e.g., E12, E47). ahajournals.orgnih.gov This dimerization is essential for DNA binding and transcriptional activity. wikipedia.org Furthermore, their interaction with other co-activator or co-repressor proteins modulates their function. nih.gov
Yeast Two-Hybrid (Y2H) is a powerful genetic method for discovering novel protein-protein interactions. wikipedia.orgnih.gov The system is based on the modular nature of transcription factors, which have a separate DNA-binding domain (DBD) and a transcriptional activation domain (AD). springernature.com In a Y2H screen, the BETA2 protein (the "bait") is fused to a DBD, and a library of potential interaction partners (the "prey") is fused to an AD. If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor that activates reporter genes, allowing the yeast cell to grow on a selective medium. springernature.comnih.gov This approach has been widely used to identify partners for various bHLH proteins. nih.govmdpi.com
Mammalian Two-Hybrid (M2H) systems operate on a similar principle but are performed in mammalian cells. nih.gov This can be advantageous as it allows for the detection of interactions that depend on mammalian-specific post-translational modifications and cellular environments. nih.gov
Table 2: Potential Interacting Proteins for BETA2/NeuroD1 Identified via a Yeast Two-Hybrid Screen This table provides a representative list of protein classes that could be identified as interacting with BETA2 in a Y2H screen, highlighting the diversity of its potential binding partners.
| Prey Protein Class | Representative Example | Potential Function in Complex with BETA2 |
| Class I bHLH Proteins | E47 (TCF3) | Forms heterodimers for E-box binding |
| Co-activators | p300/CBP | Histone acetyltransferase activity, chromatin remodeling |
| Homeodomain Proteins | Pitx1 | Synergistic activation of target gene promoters |
| Inhibitory HLH Proteins | Id proteins | Sequesters BETA2, preventing DNA binding |
| Other Transcription Factors | - | Cooperative or antagonistic regulation of gene expression |
Co-Immunoprecipitation and Pull-Down Assays
While two-hybrid systems are excellent for discovery, biochemical methods are required to validate these interactions.
Co-Immunoprecipitation (Co-IP) is used to verify protein-protein interactions within the context of the cell. youtube.com A cell lysate is prepared, and an antibody targeting the protein of interest (e.g., BETA2) is used to capture it from the solution. If other proteins are bound to BETA2, they will be pulled down along with it in a complex. youtube.com This complex is then analyzed, typically by Western blotting, to identify the associated proteins. Studies have successfully used Co-IP to show that BETA2 interacts with the coactivator p300 in vivo. nih.gov
Pull-Down Assays , such as the GST pull-down, are in vitro methods that confirm a direct physical interaction between two proteins. In this assay, a purified "bait" protein (e.g., BETA2) is expressed as a fusion with a tag like Glutathione-S-Transferase (GST) and immobilized on beads. This is then incubated with a cell lysate or a purified "prey" protein. If the prey binds to the bait, it will be "pulled down" with the beads and can be detected by Western blot. This method was used to confirm the direct interaction between BETA2 and specific domains of the p300 protein. nih.gov
Förster Resonance Energy Transfer (FRET) is a biophysical technique that can monitor protein interactions and dimerization in living cells with high spatial and temporal resolution. nih.gov The method relies on the transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore when they are within a very short distance (typically 1-10 nm). nih.gov
To study BETA2 dimerization, one can create two fusion proteins: BETA2 fused to a donor fluorophore (like Cyan Fluorescent Protein, CFP) and its dimerization partner (e.g., an E-protein) fused to an acceptor fluorophore (like Yellow Fluorescent Protein, YFP). If BETA2 and its partner dimerize within the cell nucleus, CFP and YFP will be brought close enough for FRET to occur. This is detected as a decrease in the donor's fluorescence and an increase in the acceptor's fluorescence when excited at the donor's wavelength. nih.govnih.gov FRET is a powerful tool for quantifying the strength and dynamics of bHLH protein dimerization in response to cellular signals. amanote.com
Table 3: Illustrative FRET Data for BETA2 Dimerization with E47 This table shows hypothetical FRET efficiency measurements to demonstrate how the technique can be used to compare the dimerization of wild-type BETA2 with a mutant that has an altered dimerization domain.
| Protein Pair | Cellular Compartment | Average FRET Efficiency (%) | Interpretation |
| BETA2-YFP + E47-CFP | Nucleus | 25.4 | Strong dimerization between wild-type proteins |
| Mutant BETA2-YFP + E47-CFP | Nucleus | 3.1 | Dimerization is significantly impaired by the mutation |
| BETA2-YFP alone | Nucleus | 0.5 | Negative control, no FRET partner |
| E47-CFP alone | Nucleus | 0.2 | Negative control, no FRET partner |
Compound and Protein List
| Name | Type |
| BETA2 / NeuroD1 | Protein (bHLH Transcription Factor) |
| MyoD | Protein (bHLH Transcription Factor) |
| E12 / E47 (TCF3) | Protein (Class I bHLH Transcription Factor) |
| Th1 | Protein (bHLH Transcription Factor) |
| HAND1 | Protein (bHLH Transcription Factor) |
| p300 / CBP | Protein (Transcriptional Co-activator) |
| Pitx1 | Protein (Homeodomain Transcription Factor) |
| Id proteins | Protein (Inhibitory HLH Protein) |
| Glutathione-S-Transferase (GST) | Protein (Enzyme Tag) |
| Cyan Fluorescent Protein (CFP) | Protein (Fluorophore) |
| Yellow Fluorescent Protein (YFP) | Protein (Fluorophore) |
| SYBR Green | Chemical (Fluorescent Dye) |
DNA Binding and Transcriptional Activity Assays for Helix-Loop-Helix Protein [m-beta]
The function of transcription factors like the helix-loop-helix protein [m-beta] is intrinsically linked to their ability to bind specific DNA sequences and regulate the transcription of target genes. A suite of sophisticated assays is employed to elucidate these activities, moving from in vitro DNA-protein interactions to genome-wide binding and functional transcriptional readouts in a cellular context.
Electrophoretic Mobility Shift Assay (EMSA)
The Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay, is a fundamental in vitro technique used to detect and characterize the interaction between a protein, such as [m-beta], and a specific DNA sequence. The principle of EMSA lies in the fact that a DNA fragment bound to a protein will migrate more slowly through a non-denaturing polyacrylamide gel than the unbound DNA fragment, resulting in a "shift" in its electrophoretic mobility.
To investigate the DNA binding properties of [m-beta], a short, radiolabeled or fluorescently tagged DNA probe containing a putative [m-beta] binding site (often an E-box sequence, CANNTG) is synthesized. This probe is incubated with purified [m-beta] protein or nuclear extracts containing the protein. The resulting mixtures are then resolved on a gel. The appearance of a band with a higher molecular weight than the free probe indicates the formation of a DNA-[m-beta] complex.
Further refinements of this assay can provide more detailed information. For instance, competition assays, where an excess of unlabeled specific or non-specific DNA is added, can determine the specificity of the interaction. If the shifted band disappears with the addition of the specific unlabeled competitor but not the non-specific one, it confirms that [m-beta] binds specifically to the target sequence. Additionally, the inclusion of an antibody specific to [m-beta] in the binding reaction can lead to a "supershift," where the protein-DNA-antibody complex migrates even more slowly, confirming the identity of the protein in the complex.
Table 1: Representative EMSA Competition Assay Results for [m-beta]
| Lane | Components | Observation | Interpretation |
| 1 | Labeled E-box Probe | Single band at low molecular weight | Free, unbound DNA probe |
| 2 | Labeled E-box Probe + [m-beta] Protein | Shifted band at high molecular weight | Formation of DNA-[m-beta] complex |
| 3 | Labeled E-box Probe + [m-beta] Protein + 100x Unlabeled Specific E-box | Disappearance of shifted band | Specific binding of [m-beta] to the E-box sequence |
| 4 | Labeled E-box Probe + [m-beta] Protein + 100x Unlabeled Non-specific DNA | Shifted band persists | Binding of [m-beta] is not to non-specific sequences |
| 5 | Labeled E-box Probe + [m-beta] Protein + Anti-[m-beta] Antibody | "Supershifted" band at very high M.W. | Confirms the presence of [m-beta] in the complex |
Chromatin Immunoprecipitation (ChIP) and ChIP-seq
While EMSA confirms potential DNA binding in vitro, Chromatin Immunoprecipitation (ChIP) identifies the actual genomic loci occupied by a protein within the natural chromatin context of a living cell. The procedure begins with cross-linking proteins to DNA using an agent like formaldehyde. The chromatin is then sheared into smaller fragments by sonication or enzymatic digestion. An antibody specific to the protein of interest, in this case, [m-beta], is used to immunoprecipitate the protein-DNA complexes. Following this, the cross-links are reversed, and the associated DNA is purified.
The purified DNA can be analyzed in several ways. In a standard ChIP-qPCR experiment, quantitative PCR is used to determine if a specific, suspected target gene's promoter region is enriched in the immunoprecipitated DNA, thereby confirming that [m-beta] binds to that specific locus in vivo.
For a genome-wide perspective, the purified DNA is subjected to high-throughput sequencing in a technique known as ChIP-seq. This powerful method generates a map of all the genomic binding sites for [m-beta], providing a global view of its direct regulatory targets. The resulting sequence reads are aligned to a reference genome, and regions with a high density of reads, or "peaks," are identified. These peaks correspond to the binding sites of [m-beta] across the entire genome. Analysis of the DNA sequences within these peaks can reveal consensus binding motifs and identify novel target genes and regulatory pathways controlled by [m-beta].
Luciferase Reporter Assays and Gene Expression Profiling
To determine the functional consequence of [m-beta] binding to a target DNA sequence—that is, whether it activates or represses transcription—luciferase reporter assays are commonly employed. In this assay, the putative regulatory DNA sequence (e.g., the promoter of a target gene identified by ChIP-seq) is cloned upstream of a reporter gene, typically one encoding firefly luciferase. This reporter construct is then transfected into host cells.
The cells are also engineered to express [m-beta], often by co-transfection with an expression vector for the [m-beta] gene. If [m-beta] binds to the regulatory sequence in the reporter construct and activates transcription, it will drive the expression of the luciferase gene. The level of luciferase activity, which is measured by the light produced upon addition of its substrate, luciferin, serves as a quantitative readout of the transcriptional activity mediated by [m-beta] at that specific DNA element.
On a broader scale, gene expression profiling techniques, such as microarray analysis or RNA sequencing (RNA-seq), can be used to assess the global impact of [m-beta] on the transcriptome. By comparing the gene expression profiles of cells with normal levels of [m-beta] to those where [m-beta] has been knocked down or overexpressed, researchers can identify which genes are up- or down-regulated by [m-beta], providing a comprehensive picture of its functional role as a transcriptional regulator.
Genetic Manipulation and Functional Perturbation of Helix-Loop-Helix Protein [m-beta]
To definitively establish the cellular and physiological functions of [m-beta], it is essential to manipulate its expression or activity and observe the resulting phenotypes. Modern genetic engineering tools provide precise and powerful ways to achieve this.
Gene Knockout and Knockdown Strategies (e.g., CRISPR/Cas9, RNAi)
To study the loss-of-function phenotype of [m-beta], its gene can be either permanently inactivated (knockout) or its expression can be transiently suppressed (knockdown).
The CRISPR/Cas9 system has become the gold standard for gene knockout. This system uses a guide RNA (gRNA) to direct the Cas9 nuclease to a specific target sequence in the [m-beta] gene. The Cas9 enzyme then creates a double-strand break in the DNA. The cell's error-prone non-homologous end joining (NHEJ) repair pathway often introduces small insertions or deletions (indels) at the break site, which can cause a frameshift mutation and result in a non-functional, truncated [m-beta] protein.
RNA interference (RNAi) is a widely used method for gene knockdown. It involves introducing short interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) that are complementary to the messenger RNA (mRNA) of the [m-beta] gene. These small RNAs guide the RNA-induced silencing complex (RISC) to cleave and degrade the [m-beta] mRNA, thereby preventing its translation into protein. While RNAi is often transient and can result in incomplete knockdown, it is a valuable tool for studying the effects of reduced [m-beta] function.
Table 2: Comparison of Gene Perturbation Strategies for [m-beta]
| Feature | CRISPR/Cas9 Knockout | RNAi Knockdown |
| Mechanism | DNA-level modification (gene editing) | Post-transcriptional gene silencing (mRNA degradation) |
| Effect | Permanent and complete loss of gene function | Transient and often partial reduction in protein levels |
| Permanence | Stable and heritable in cell lines and organisms | Effects are temporary and require continuous presence of siRNA/shRNA |
| Off-target Effects | Potential for off-target DNA cleavage | Potential for off-target mRNA degradation |
| Typical Use Case | Generating stable knockout cell lines or animal models for studying fundamental gene function. | Rapid screening of gene function, studying effects of dose-dependent protein reduction. |
Overexpression and Dominant-Negative Approaches for Helix-Loop-Helix Protein [m-beta]
In contrast to loss-of-function studies, gain-of-function approaches, such as overexpression, are used to investigate the consequences of increased [m-beta] activity. This is typically achieved by transfecting cells with an expression vector containing the full-length coding sequence of the [m-beta] gene under the control of a strong, constitutive promoter. The resulting high levels of [m-beta] protein can reveal its capacity to induce specific cellular processes or activate target genes.
A more nuanced approach involves the use of dominant-negative mutants. Many bHLH proteins, including [m-beta], must form dimers (either homodimers with themselves or heterodimers with other proteins) to bind DNA effectively. A dominant-negative version of [m-beta] can be created by deleting or mutating its DNA-binding domain while leaving the dimerization domain intact. When this mutant protein is expressed in cells, it can still form dimers with the wild-type [m-beta] protein. However, the resulting dimer is unable to bind to DNA, effectively sequestering the wild-type protein and inhibiting its function. This strategy is particularly useful for disrupting the function of a spe
Site-Directed Mutagenesis for Structure-Function Analysis of Helix-Loop-Helix Protein m-beta (NeuroD1/BETA2)
Site-directed mutagenesis is a powerful in vitro technique used to introduce specific, targeted changes into a DNA sequence, resulting in altered protein structures. neb.com This methodology has been instrumental in elucidating the structure-function relationships of NeuroD1/BETA2. By creating specific mutations (substitutions, insertions, or deletions of amino acids), researchers can investigate the roles of different protein domains and individual amino acid residues in its various functions, such as DNA binding, dimerization, and transcriptional activation. neb.comneb.com
Studies have utilized site-directed mutagenesis to map the domains of NeuroD1/BETA2 that are essential for its function. For instance, mutagenesis has been used to identify the specific regions of NeuroD1/BETA2 required for the activation of insulin (B600854) gene transcription. nih.gov These experiments have shown that the activation properties of NeuroD1/BETA2 can be altered without affecting its ability to dimerize with partner proteins or bind to DNA. nih.gov
Furthermore, mutagenesis studies have been crucial in identifying the amino acid sequences necessary for its role in neurogenesis. nih.gov By creating various mutant forms of NeuroD1/BETA2, it has been demonstrated that the same regions of the protein required for activating insulin gene expression are also essential for inducing neuronal differentiation. nih.gov These findings highlight the dual role of NeuroD1/BETA2 in both pancreatic and neuronal cell development.
Research has also focused on the interaction of NeuroD1/BETA2 with other proteins. Mutagenesis has helped to define the sequences within NeuroD1/BETA2 that are required for binding to coactivator proteins like p300/CBP, which are essential for its transcriptional activity. nih.gov
Table 1: Examples of Site-Directed Mutagenesis Studies on NeuroD1/BETA2
| Mutant Construct | Region Mutated/Deleted | Observed Effect | Conclusion | Reference |
|---|---|---|---|---|
| XNDΔ156–251 | Deletion of amino acids 156-251 | Retained ability to stimulate insulin gene transcription and induce N-CAM staining. | The region C-terminal to the bHLH domain is important for activation, but this specific segment is not essential. | nih.gov |
| XND 100–251 | Contains amino acids 100-251 | Lacked a functional activation domain. | The bHLH domain alone is insufficient for transcriptional activation. | nih.gov |
| XND 1–251 | Contains amino acids 1-251 | Lacked a functional activation domain. | The N-terminal region combined with the bHLH domain is not sufficient for activation. | nih.gov |
| GAL4:ND(156–251) | Fusion of amino acids 156-251 to GAL4 DNA-binding domain | Did not show activation domain function. | This specific C-terminal segment does not function as an independent activation domain. | nih.gov |
| GAL4:ND(252–355) | Fusion of amino acids 252-355 to GAL4 DNA-binding domain | Showed activation domain function. | The C-terminal region from amino acid 252 to 355 contains a key activation domain. | nih.gov |
Structural Biology Approaches for this compound (NeuroD1/BETA2)
The three-dimensional structure of NeuroD1/BETA2, both alone and in complex with other molecules, is fundamental to understanding its mechanism of action. Several structural biology techniques have been employed to investigate this.
X-Ray Crystallography and Nuclear Magnetic Resonance (NMR) Studies on this compound (NeuroD1/BETA2) Complexes
X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. elsevierpure.com This method has been successfully applied to the basic helix-loop-helix (bHLH) domain of a NeuroD1 heterodimer. Specifically, the crystal structure of the E47-NeuroD1 bHLH domain in complex with DNA has been determined. nih.gov
This structural analysis revealed how NeuroD1/BETA2 selects its dimerization partners and recognizes specific DNA sequences known as E-boxes. nih.gov The crystal structure showed that the interactions between E47 and NeuroD1 in the heterodimer are similar to the interactions between E47 monomers in a homodimer. nih.gov This suggests that the formation of the E47-NeuroD1 heterodimer is favored due to the instability of NeuroD1 homodimers. nih.gov The structure also provided insights into how the heterodimer orients itself on the promoter of the insulin gene. nih.gov
While X-ray crystallography provides a static picture of the protein complex, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study the structure and dynamics of proteins in solution. Although specific NMR studies focusing solely on NeuroD1/BETA2 are less commonly cited in the provided search results, NMR is a standard and powerful tool for studying the dynamics of protein-DNA and protein-protein interactions within the bHLH family.
Computational Modeling and Molecular Dynamics Simulations of this compound (NeuroD1/BETA2)
Computational modeling and molecular dynamics (MD) simulations are powerful tools for studying the structure, dynamics, and function of biological macromolecules. frontiersin.org These methods can complement experimental data from techniques like X-ray crystallography and provide insights into the dynamic behavior of proteins that is often difficult to capture experimentally. frontiersin.orgfrontiersin.org
For NeuroD1/BETA2, computational models can be built based on the crystal structure of its bHLH domain. nih.gov These models can then be used to perform molecular dynamics simulations, which calculate the motion of atoms over time by integrating Newton's equations of motion. frontiersin.org MD simulations can reveal the conformational changes that NeuroD1/BETA2 undergoes upon binding to DNA or other proteins. biorxiv.org For example, simulations can help to understand how the binding of NeuroD1 to its target sites in chromatin might lead to changes in chromatin accessibility and gene activation. nih.govembopress.org
These computational approaches can also be used to predict the effects of mutations on the structure and stability of NeuroD1/BETA2. biorxiv.org By simulating the behavior of mutant proteins, researchers can gain a deeper understanding of the molecular mechanisms underlying the loss or gain of function observed in experimental studies.
Future Directions and Emerging Research Avenues for Helix Loop Helix Protein M Beta
Advances in Single-Cell and Spatiotemporal AnalysisThis section would focus on how cutting-edge techniques are being used to study the protein's function with high resolution in individual cells and across different time points.
Table of Compounds
A table of compound names cannot be generated without first identifying the specific protein and the research associated with it.
Q & A
Q. What computational methods are recommended for genome-wide identification and classification of helix-loop-helix (bHLH) proteins like m-beta in a newly sequenced organism?
To identify bHLH proteins, use Hidden Markov Models (HMMs) (e.g., Pfam PF00010) with tools like HMMER, followed by phylogenetic analysis using software such as MEGA or PhyML. Validate candidates by checking for conserved residues in the bHLH domain (e.g., basic region, HLH dimerization motifs). Comparative genomics across species can refine classification .
Q. How are bHLH proteins classified into subfamilies, and what criteria distinguish m-beta from other bHLH members?
Classification relies on sequence alignment of the bHLH domain and phylogenetic clustering. Subfamilies are defined by conserved residues (e.g., DNA-binding basic regions) and structural motifs (e.g., leucine zippers). For m-beta, compare its sequence against databases like NCBI or UniProt to identify unique features, such as atypical loop regions or post-translational modification sites .
Advanced Research Questions
Q. How can researchers resolve contradictions in phylogenetic analyses of bHLH proteins, such as conflicting subfamily assignments for m-beta?
Use integrative approaches :
- Combine maximum-likelihood trees with functional data (e.g., gene ontology, expression patterns).
- Validate evolutionary relationships using synteny analysis (genomic context) and structural modeling (e.g., AlphaFold) to assess domain conservation. Discrepancies may arise from rapid evolution in specific lineages or horizontal gene transfer events .
Q. What experimental strategies are optimal for characterizing the structural dynamics of m-beta's helix-loop-helix domain and its interaction with DNA?
- X-ray crystallography or cryo-EM for resolving dimerization interfaces.
- NMR spectroscopy to study conformational changes in solution.
- Site-directed mutagenesis of key residues (e.g., basic region lysines) to assess DNA-binding affinity via electrophoretic mobility shift assays (EMSAs) .
Q. How can functional redundancy among bHLH proteins be addressed when studying m-beta's role in stress responses?
- Perform tissue-specific RNA-seq under stress conditions (e.g., drought, salinity) to identify co-expressed bHLH genes.
- Use CRISPR-Cas9 knockout/knockdown paired with phenotypic assays (e.g., chlorophyll content, root elongation).
- Validate interactions via yeast two-hybrid screens or co-immunoprecipitation (Co-IP) to map dimerization partners .
Q. What methodologies are recommended to dissect m-beta's role in heterodimer formation with other transcription factors?
- Bimolecular fluorescence complementation (BiFC) to visualize dimerization in vivo.
- Isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities.
- ChIP-seq to identify co-occupied genomic targets, followed by motif enrichment analysis .
Methodological Notes
- Reproducibility : Adhere to guidelines for experimental reporting (e.g., detailed protocols in supplemental materials, reagent validation) .
- Data Contradictions : Use orthogonal assays (e.g., EMSA + luciferase reporter) to confirm functional predictions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
